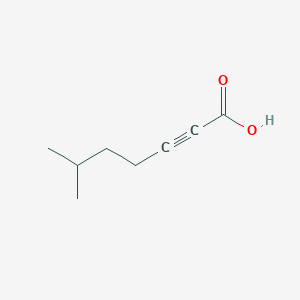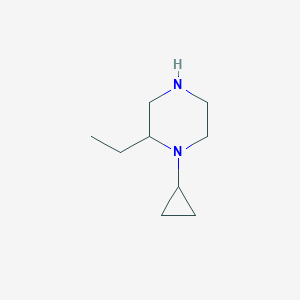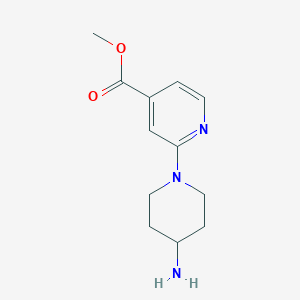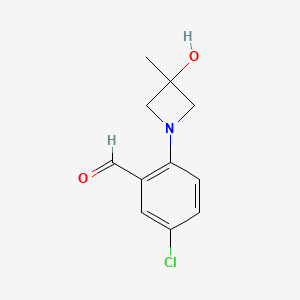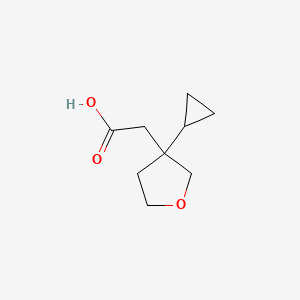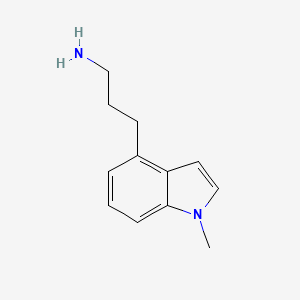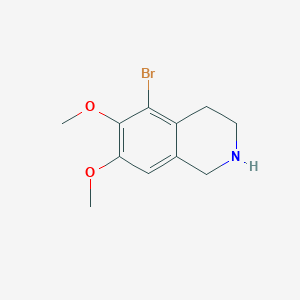
4-Methyl-2-(piperidin-2-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(piperidin-2-yl)hexan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound has a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine can be achieved through various synthetic routes. One common method involves the reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in the presence of hydrogen and a platinum catalyst (5% Pt/C) in a micro fixed-bed reactor . The reaction conditions include a reaction temperature of 70°C, a reaction pressure of 2 MPa, and a reaction time of 12 minutes. This method yields the target compound with high purity and efficiency .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and scalability. The continuous-flow process allows for enhanced mass transfer and improved reaction rates compared to batch processes. The optimum conditions for the continuous-flow reaction include a molar ratio of TAA to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, and a reaction pressure of 2 MPa . This method enables the production of this compound on a gram-scale with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
4-Methyl-2-(piperidin-2-yl)hexan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(piperidin-4-yl)hexan-1-amine: This compound has a similar structure but differs in the position of the piperidine ring substitution.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): This compound is used in the production of hindered amine light stabilizers and has similar synthetic routes.
Uniqueness
4-Methyl-2-(piperidin-2-yl)hexan-1-amine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research and industrial applications .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
4-methyl-2-piperidin-2-ylhexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-10(2)8-11(9-13)12-6-4-5-7-14-12/h10-12,14H,3-9,13H2,1-2H3 |
InChI Key |
XPBPZMFLTQXTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CN)C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
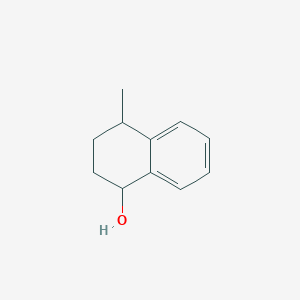
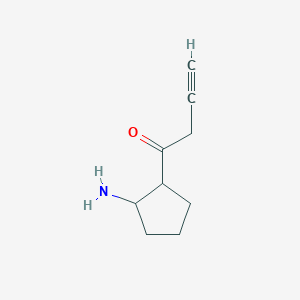

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)

